(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

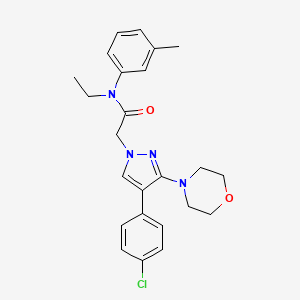

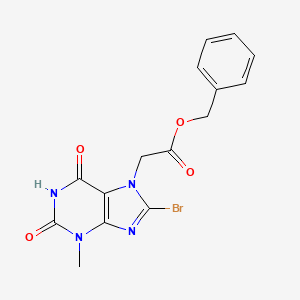

The compound “(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also contains a cyano group (-CN), an ethyl group (-C2H5), and a benzoate group .Applications De Recherche Scientifique

Acid Sensing: Pyrimidine derivatives, including this compound, have been used as fluorescent sensors for acidity. The electron-lone pairs on the nitrogen atoms allow for protonation, enabling tunability of the electron-withdrawing strength. By monitoring changes in fluorescence intensity upon exposure to acids, this compound could serve as an acid sensor .

Polarity Sensing: Similar to acid sensing, pyrimidine-based chromophores can also detect changes in polarity. Researchers could explore the compound’s fluorescence response in different solvent environments to assess its polarity-sensing capabilities .

Metal Cation Detection: Pyrimidine derivatives have been employed as sensors for metal cations. Investigating the interaction between this compound and various metal ions could reveal its potential as a selective metal cation sensor .

Nitro-Aromatic Explosive Detection: Given the compound’s π-deficient character, it may exhibit sensitivity to nitro-aromatic explosives. Researchers could explore its fluorescence response in the presence of such compounds .

Organic Light Emitting Diodes (OLEDs)

Third-generation OLEDs based on thermally activated delayed fluorescence (TADF) have gained attention. Pyrimidine derivatives, including this compound, have been used as emitters in OLEDs. Its emission properties could contribute to efficient light emission in these devices .

Bio-Imaging

4,6-Distyrylpyrimidine derivatives are known for their two-photon absorption properties. Researchers have developed various structures for bio-imaging applications. Investigating this compound’s bio-imaging potential could lead to exciting developments in this field .

White Light Emission

Controlled protonation of certain pyrimidine compounds can result in white light emission. Researchers could explore whether this compound exhibits similar behavior under specific conditions .

Diarra, L., Robin-le Guen, F., & Achelle, S. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molbank, 2021(3), M1278. DOI: 10.3390/M1278

Propriétés

IUPAC Name |

propan-2-yl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-4-17-5-7-18(8-6-17)22-15-30-23(27-22)20(13-25)14-26-21-11-9-19(10-12-21)24(28)29-16(2)3/h5-12,14-16,26H,4H2,1-3H3/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQWYQWPSNCCRU-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)

![N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2-Methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2669229.png)

![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2669236.png)

![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)

![N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2669244.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)